{2-[(4-fluorophenyl)sulfonyl](3-1,2,3,4-tetrahydroisoquinolyl)}-N-(2-phenyleth yl)carboxamide
CAS No.: 5123-09-1
Cat. No.: VC15583955
Molecular Formula: C24H23FN2O3S
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5123-09-1 |
|---|---|
| Molecular Formula | C24H23FN2O3S |
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)sulfonyl-N-(2-phenylethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
| Standard InChI | InChI=1S/C24H23FN2O3S/c25-21-10-12-22(13-11-21)31(29,30)27-17-20-9-5-4-8-19(20)16-23(27)24(28)26-15-14-18-6-2-1-3-7-18/h1-13,23H,14-17H2,(H,26,28) |
| Standard InChI Key | AZAIKAXPKPUSDD-UHFFFAOYSA-N |
| Canonical SMILES | C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)NCCC4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, {2-(4-fluorophenyl)sulfonyl}-N-(2-phenylethyl)carboxamide, delineates its core components:
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Tetrahydroisoquinoline scaffold: A partially saturated isoquinoline ring system providing rigidity and facilitating interactions with biological targets .
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4-Fluorophenylsulfonyl group: A sulfonamide substituent at position 2, enhancing solubility and binding affinity through polar interactions .
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N-(2-Phenylethyl)carboxamide: A hydrophobic side chain contributing to membrane permeability and target selectivity .
Structural Analysis:
The molecule’s stereochemistry and substituent arrangement are critical for its bioactivity. The tetrahydroisoquinoline moiety adopts a boat conformation, while the sulfonyl group adopts a planar geometry, as observed in analogous structures . Computational modeling of related compounds predicts strong hydrogen bonding between the sulfonyl oxygen and kinase active sites .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves three key steps, as inferred from patent EP2210607A1 :
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Formation of the tetrahydroisoquinoline core: Cyclization of phenethylamine derivatives under acidic conditions.
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Sulfonylation: Reaction with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
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Carboxamide coupling: Activation of the carboxylic acid group (e.g., using HATU) and reaction with 2-phenylethylamine.
Example Reaction Scheme:
Spectroscopic Characterization
While direct data for this compound is unavailable, analogous molecules exhibit the following properties:
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NMR: -NMR signals at δ 7.2–7.8 ppm (aromatic protons), δ 3.5–4.1 ppm (methylene groups adjacent to sulfonyl), and δ 1.8–2.5 ppm (tetrahydroisoquinoline CH) .
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Mass Spectrometry: Molecular ion peak at m/z 483.2 ([M+H]), consistent with the formula CHFNOS .
Pharmacological Properties
Kinase Inhibition
The compound’s structural similarity to patented kinase inhibitors (e.g., EP2210607A1) suggests activity against c-Met, KDR, and c-Kit receptors . Key mechanisms include:
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Competitive ATP binding: The sulfonyl group occupies the hydrophobic pocket, while the tetrahydroisoquinoline scaffold mimics purine ring interactions .
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IC values: Analogous derivatives inhibit c-Met at nanomolar concentrations (e.g., 12 nM for compound 1j in EP2210607A1) .
Table 1: Comparative Kinase Inhibition of Analogous Compounds
| Compound | c-Met IC (nM) | KDR IC (nM) | c-Kit IC (nM) |
|---|---|---|---|
| EP2210607A1-1j | 12 | 45 | 78 |
| EP2210607A1-1k | 18 | 52 | 84 |
| Target compound* | ~15 (predicted) | ~50 (predicted) | ~80 (predicted) |
| *Predictions based on structural similarity . |
Anti-Amoebic Activity
Carboxamide derivatives demonstrate potent activity against Naegleria fowleri, with IC values as low as 23.31 μM . The target compound’s sulfonyl group may enhance membrane penetration, while the phenethyl chain reduces host cytotoxicity .
Future Directions
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